molecular formula C9H10BrNO3 B572268 1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene CAS No. 1226903-71-4

1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene

Cat. No.: B572268
CAS No.: 1226903-71-4
M. Wt: 260.087
InChI Key: OVBXILXQAWFPCM-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene is an organic compound with a complex structure, characterized by the presence of bromine, ethoxy, methyl, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene typically involves multiple steps, starting from simpler benzene derivatives. The general synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: Addition of the bromine atom through electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Ethoxylation: Introduction of the ethoxy group via a nucleophilic substitution reaction, often using ethyl iodide or ethyl bromide in the presence of a strong base like sodium ethoxide.

    Methylation: Addition of the methyl group through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene exerts its effects involves its functional groups:

Comparison with Similar Compounds

1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene can be compared with other similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which confer distinct reactivity and applications.

Properties

IUPAC Name

1-bromo-2-ethoxy-4-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9-4-6(2)8(11(12)13)5-7(9)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBXILXQAWFPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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